9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with dimethoxyphenyl and methylphenyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions The starting materials often include 3,4-dimethoxyphenyl and 2-methylphenyl derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the purine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its purine core suggests possible applications in nucleotide analog studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The purine core may allow it to bind to nucleotide-binding sites, affecting the activity of enzymes or receptors. The dimethoxyphenyl and methylphenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-Dimethoxyphenyl)-2-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
The unique combination of substituents in 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide provides it with distinct chemical and biological properties. The presence of both dimethoxyphenyl and methylphenyl groups enhances its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-11-6-4-5-7-13(11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-8-9-14(29-2)15(10-12)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBIQTQMMIVZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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